2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
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Overview
Description
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a complex organic compound that features a piperidine ring substituted with a benzyl-ethyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Substitution with Benzyl-Ethyl-Amino Group: The piperidine ring is then functionalized with a benzyl-ethyl-amino group. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a benzyl-ethyl halide.
Final Assembly: The intermediate product is further reacted with ethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially forming piperidine derivatives or benzyl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides and other electrophiles are common reagents for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives and benzyl alcohols.
Substitution: Various substituted piperidine and benzyl derivatives.
Scientific Research Applications
2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in research exploring its effects on neurotransmitter systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It may act on receptors such as dopamine or serotonin receptors, influencing neurotransmission.
Enzymatic Pathways: The compound could inhibit or activate certain enzymes, altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Phenyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
- 2-{2-[(Methyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
Uniqueness
- Structural Features : The presence of the benzyl-ethyl-amino group distinguishes it from other similar compounds.
- Pharmacological Profile : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-19(14-16-8-4-3-5-9-16)15-17-10-6-7-12-20(17)13-11-18/h3-5,8-9,17H,2,6-7,10-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPHMPTURRGGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1CCN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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